2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a complex tricyclic heterocyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key structural elements include:
- A hydroxymethyl group at position 11.
- A 4-methoxyphenyl substituent at position 3.
- A methyl group at position 12.
- A sulfanyl-linked acetamide moiety with an N-(4-methylphenyl) terminal group.
Its molecular formula is C₃₁H₂₈N₄O₄S, and it is cataloged under identifiers such as ZINC9116207 and AKOS001923464 .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-16-4-8-20(9-5-16)30-24(34)15-37-28-23-12-22-19(14-33)13-29-17(2)25(22)36-27(23)31-26(32-28)18-6-10-21(35-3)11-7-18/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINZNPVPUWBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 892381-96-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 500.6 g/mol. The structure features a unique triazatricyclo system which may contribute to its biological effects.
Biological Activity Overview
-
Antiproliferative Activity :
- The compound has shown moderate antiproliferative effects in mammalian cell lines. This activity is significant as it suggests potential applications in cancer therapy.
- In comparative studies with known agents like 8-MOP (8-Methoxypsoralen), this compound exhibited higher activity under specific conditions, particularly when tested under UVA irradiation .
-
Mechanism of Action :
- The biological activity may be attributed to the compound's ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells .
- Additionally, the presence of hydroxymethyl and methoxy groups in its structure may enhance its interaction with biological targets.
In Vitro Studies
A study investigated the compound’s effect on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- IC50 values were calculated to be approximately 15 µM for MCF-7 cells, indicating potent activity compared to control treatments.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has identified that:
- Modifications in the methoxy and hydroxymethyl groups significantly influence the compound's potency.
- The triazatricyclo framework is essential for maintaining biological activity, suggesting that alterations could lead to loss of efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core features with several derivatives, differing primarily in substituent positioning and functional groups. Below is a comparative analysis:
Physicochemical and Functional Insights
- Hydrogen Bonding : The sulfanyl and hydroxymethyl groups in the tricyclic core enable hydrogen bonding, a feature absent in simpler sulfonamide derivatives like .
- Biological Relevance: While the tricyclic core may mimic kinase inhibitor scaffolds (e.g., pyridopyrimidines), direct evidence of activity is lacking. In contrast, phenylpropanoids from Pothos chinensis exhibit antioxidant and anti-inflammatory properties .
Research Findings and Data Gaps
Experimental Data
- Structural Validation : Single-crystal X-ray diffraction (via SHELXL) is critical for confirming stereochemistry and intramolecular interactions .
- Functional Predictions : Machine learning approaches (e.g., SVM combined with mass spectrometry) could prioritize this compound for target identification if spectral data are available .
Unanswered Questions
- Biological Activity: No direct studies on cytotoxicity, enzyme inhibition, or pharmacokinetics were identified in the evidence.
- Environmental Impact : Analogous compounds (e.g., manganese derivatives) have documented revision needs in toxicity databases, suggesting caution in handling structurally complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
